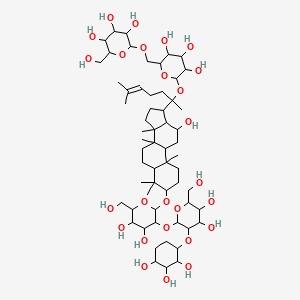

Notoginsenoside Fa

Description

Properties

IUPAC Name |

2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(2,3,4-trihydroxycyclohexyl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O26/c1-25(2)10-9-16-60(8,86-53-49(77)45(73)43(71)33(83-53)24-78-52-48(76)44(72)40(68)30(21-61)80-52)26-13-18-59(7)37(26)28(65)20-35-57(5)17-15-36(56(3,4)34(57)14-19-58(35,59)6)84-54-51(47(75)42(70)31(22-62)81-54)85-55-50(46(74)41(69)32(23-63)82-55)79-29-12-11-27(64)38(66)39(29)67/h10,26-55,61-77H,9,11-24H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZAUDPMFWADRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7CCC(C(C7O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1239.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and precise stereochemical control. The synthetic route would likely start with simpler building blocks, gradually constructing the complex structure through a series of well-planned reactions.

Industrial Production Methods

Industrial production of this compound would require advanced techniques such as automated synthesis, high-performance liquid chromatography (HPLC) for purification, and possibly biotechnological methods if the compound is derived from natural sources.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

Reduction: Any carbonyl groups present can be reduced to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Properties

Notoginsenoside Fa exhibits several pharmacological properties, which can be categorized as follows:

- Antioxidant Activity : It has been shown to possess strong antioxidant properties, which help in mitigating oxidative stress-related damage in cells. This is particularly relevant in conditions such as diabetes and cardiovascular diseases where oxidative stress plays a critical role.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. It modulates the expression of various pro-inflammatory cytokines and enzymes.

- Cardiovascular Protection : Studies suggest that this compound may improve cardiovascular health by enhancing endothelial function and reducing blood pressure. Its ability to regulate lipid metabolism also contributes to its cardioprotective effects.

Clinical Applications

The potential clinical applications of this compound are numerous:

- Diabetes Management : Due to its insulin-sensitizing effects, this compound could be beneficial in managing type 2 diabetes by improving glucose metabolism and reducing insulin resistance.

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and metastasis. It has shown promise in reducing the adhesion of colorectal cancer cells, indicating a potential role in cancer therapy .

- Neurological Disorders : Its neuroprotective properties make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to evaluate its efficacy in these areas.

Table 1: Summary of Key Studies on this compound

Mechanism of Action

The mechanism of action for such a compound would likely involve interaction with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Research Implications

This compound’s structural complexity and niche bioactivity profile position it as a candidate for dermatological drug development, particularly in UV-protective formulations. However, its low natural abundance necessitates optimization of extraction protocols or synthetic biosynthesis . Future studies should explore its synergy with other saponins (e.g., Rg1 or Fe) to enhance therapeutic efficacy.

Q & A

Q. How is Notoginsenoside Fa structurally characterized, and what analytical methods ensure its purity for experimental use?

this compound (C₅₉H₁₀₀O₂₇, CAS RN 88100-04-3) is identified via nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purity validation. Key parameters include retention time, molecular ion peaks, and fragmentation patterns. Researchers should cross-reference spectral data with established databases and perform quantitative analysis using calibration curves to confirm ≥95% purity .

Q. What are the standard protocols for isolating this compound from Panax notoginseng?

The isolation involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and column chromatography (silica gel or reverse-phase C18 columns). Final purification is achieved via preparative HPLC. Researchers must optimize solvent polarity and gradient elution to minimize co-elution with structurally similar saponins like Notoginsenoside R2 or R4 .

Q. What solubility properties of this compound are critical for in vitro assays?

this compound is soluble in DMSO (50 mg/mL) and ethanol, but insoluble in aqueous buffers. For cell-based studies, prepare stock solutions in DMSO and dilute in culture media to ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity. Solubility should be verified via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How do researchers validate the neuroprotective mechanisms of this compound in preclinical models?

Advanced studies employ in vitro models (e.g., SH-SY5Y cells exposed to oxidative stress) and in vivo models (e.g., rodent ischemic stroke models). Key endpoints include mitochondrial membrane potential, caspase-3 activity, and neuroinflammatory markers (IL-6, TNF-α). Methodological rigor requires blinding, dose-response curves, and validation via siRNA knockdown of hypothesized targets (e.g., Nrf2/ARE pathway) .

Q. What experimental designs address contradictory findings in this compound’s efficacy across studies?

Contradictions often arise from variability in bioavailability or model systems. Researchers should:

Q. How can synergistic effects between this compound and other bioactive compounds be systematically evaluated?

Use combinatorial screening assays (e.g., Chou-Talalay method) to calculate combination indices (CI). For example, co-administer this compound with Forsythoside F (a xanthine oxidase inhibitor) and measure synergistic inhibition of neuroinflammation via multiplex cytokine profiling .

Methodological Challenges and Solutions

Q. What strategies optimize the yield of this compound during extraction?

Q. How are stability studies for this compound conducted under varying storage conditions?

Stability is assessed via accelerated testing (40°C/75% RH for 6 months) and monitored using HPLC-UV. Degradation products (e.g., aglycone forms) are identified via MS/MS. For long-term storage, lyophilized powder at -80°C is recommended .

Q. What bioinformatics tools aid in target prediction for this compound?

Use SwissTargetPrediction or PharmMapper to identify putative targets (e.g., PI3K/Akt pathway). Validate predictions via molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) for binding affinity measurements .

Data Analysis and Reporting Standards

Q. How should researchers statistically analyze dose-dependent effects in this compound studies?

Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and use ANOVA with post-hoc tests for multi-group comparisons. Raw data must be archived in repositories like Figshare for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.